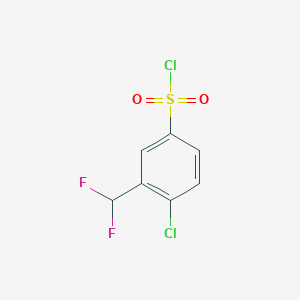

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

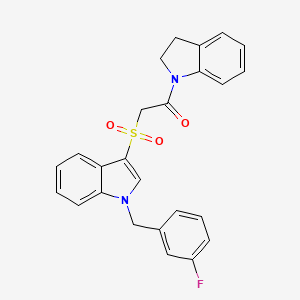

“4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” is a chemical compound that is used as an intermediate in the production of pesticides and dyes . It is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .

Synthesis Analysis

The synthesis of “4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” involves the reaction of 2-chloro-α,α,α-trifluorotoluene with chlorosulfuric acid in 65% oleum .Molecular Structure Analysis

The molecular formula of “4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” is C7H3Cl2F3O2S . Its average mass is 279.064 Da and its monoisotopic mass is 277.918274 Da .Chemical Reactions Analysis

“4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .Physical And Chemical Properties Analysis

“4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” has a density of 1.6±0.1 g/cm3, a boiling point of 288.3±40.0 °C at 760 mmHg, and a flash point of 128.1±27.3 °C . It has a molar refractivity of 50.2±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 171.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Polymer-supported Benzenesulfonamides Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and benzenesulfonyl chloride derivatives, serve as key intermediates in chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. This approach highlights the role of benzenesulfonyl chloride derivatives in solid-phase synthesis, contributing to the development of novel compounds with potential applications in various fields, including drug discovery and material science (Fülöpová & Soural, 2015).

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reaction, utilizing benzenesulfonyl chloride derivatives, has been performed in unconventional media such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This process showcases enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, suggesting the effectiveness of benzenesulfonyl chloride derivatives in promoting sulfonylation reactions. This method represents a significant advancement in organic synthesis, offering a greener alternative to traditional reaction conditions (Nara, Harjani, & Salunkhe, 2001).

Catalytic Oxidation Studies

In studies on the catalytic oxidation of chlorinated benzenes, benzenesulfonyl chloride derivatives have been investigated for their reactivity and the formation of surface intermediates on catalyst surfaces. This research provides insights into the mechanisms of chemical transformations involving chlorinated benzenes and the role of benzenesulfonyl chloride derivatives in environmental remediation and catalysis (Lichtenberger & Amiridis, 2004).

Development of Chemosensing Probes

Benzenesulfonyl chloride derivatives have been utilized in the development of chemosensing probes for the selective and sensitive detection of ions in aqueous solutions. This application demonstrates the potential of benzenesulfonyl chloride derivatives in environmental monitoring and biomedical diagnostics, offering tools for the detection of specific ions with high sensitivity and selectivity (Ravichandiran et al., 2020).

Wirkmechanismus

Mode of Action

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are typically electrophilic and can react with nucleophilic groups in biological systems, such as the amino groups of proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride. For instance, its reactivity may be influenced by pH and temperature .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-3-(difluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O2S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRGOGUSDWYKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

![3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine](/img/structure/B2875350.png)

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2875361.png)

![2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2875369.png)